molecular formula C16H14N2O3 B15194291 Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate CAS No. 73418-50-5

Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate

Cat. No.: B15194291
CAS No.: 73418-50-5
M. Wt: 282.29 g/mol
InChI Key: XROQRGQDRHXZLT-UHFFFAOYSA-N
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Description

Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate (CID 335811) is a benzoate ester derivative of benzimidazole, supplied For Research Use Only (RUO) . This compound is a valuable synthon in organic and medicinal chemistry for constructing complex molecules, particularly those featuring the benzimidazole pharmacophore, which is a core structure in numerous bioactive agents . Recent scientific investigations highlight its specific and potent application in materials science as a high-performance corrosion inhibitor. Research demonstrates that the closely related analogue, Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, exhibits exceptional effectiveness in protecting aluminum in acidic environments. Gravimetric studies revealed an inhibition efficiency of 98.5% at 298 K . Adsorption on the metal surface follows the Villamil model (a modified Langmuir isotherm), and thermodynamic parameters indicate a spontaneous, mixed-type adsorption process with a predominance of physical interactions . Density Functional Theory (DFT) calculations further support its efficacy, showing a favorable electron transfer capability and a low energy gap, facilitating strong interactions with the metal surface . The benzimidazole core is a privileged structure in drug discovery, known to interact with biopolymers due to its resemblance to naturally occurring nucleotides . This makes this compound a versatile intermediate for researchers developing new compounds with potential pharmacological activities, including antimicrobial, anticancer, and antiulcer effects, among others . Its defined molecular structure (C16H14N2O3) also makes it a suitable candidate for crystallographic and computational studies to understand intermolecular interactions and supramolecular assembly .

Properties

CAS No.

73418-50-5

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)11-6-8-12(9-7-11)21-10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18)

InChI Key

XROQRGQDRHXZLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Scientific Research Applications

While a compound with the exact name "Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate" is not directly discussed in the provided search results, research can be presented on compounds with similar structures and functionalities, such as benzimidazole and benzoxazole derivatives, to infer potential applications and properties.

Scientific Research Applications

Based on the provided search results, compounds with structural similarities to "this compound" have various applications in scientific research:

As a precursor in synthesis: Benzimidazoles and related compounds can be used as building blocks for synthesizing more complex organic molecules .

Antifungal agents: Benzoxazole and benzothiazole derivatives have demonstrated significant antifungal activities against phytopathogenic fungi . For example, certain compounds exhibited potent inhibition against F. solani and B. cinerea .

Potential use in drug delivery systems: Some naphthalene disulfonic acids are investigated for potential use in drug delivery systems.

Anticancer research: Benzimidazole-hydrazone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells . Compound 3e, in one study, showed cytotoxic activity against MCF-7 human breast cancer cells, comparable to cisplatin .

Corrosion inhibitors: Methyl 4-(1H-benzo[d]imidazol-2-yl)methylthiomethylBenzoate has been investigated for its properties on aluminum corrosion in acidic environments .

Potential Applications Inferred from Similar Compounds

Given the applications of structurally related compounds, "this compound" may have potential uses in:

  • Materials Science: As a component in polymeric systems with responsive antibacterial activity or anti-biofilm formation properties .
  • Medical Imaging: As a non-radioactive agent for imaging lactate in cancer and metabolic disorders .
  • Pharmaceutical Chemistry: As a scaffold for developing novel antifungal or anticancer agents .

Tables of related compounds and their activities

The following tables summarize the antifungal activities of benzoxazole and benzothiazole derivatives, as well as the cytotoxic activity of benzimidazole derivatives, which could provide insights into the potential applications of "this compound".

Table 1: Antifungal Activities of Benzoxazole and Benzothiazole Derivatives

CompoundFungiIC50 (μg/mL)
5aF. solani4.34-17.61
5bF. solani4.34-17.61
5hF. solani4.34
5iF. solani4.34-17.61
5jF. solani4.34-17.61
6hF. solani4.34-17.61
5aB. cinerea19.92
6hF. graminearum23.39
6hC. gloeosporioides29.61
6aB. cinerea62.62
6cB. cinerea61.20
6lB. cinerea50.42
HymexazolF. solani38.92

Table 2: Cytotoxic Activity of Benzimidazole Derivatives against MCF-7 Human Breast Cancer Cells

CompoundCytotoxic Activity
3eComparable to cisplatin

Case Studies

While specific case studies for "this compound" are unavailable in the search results, studies involving similar compounds can offer insights:

  • Antifungal Applications: Compound 5h , a benzoxazole derivative, was found to be nine times more potent than hymexazol against F. Solani, suggesting the potential for developing highly effective antifungal agents based on similar structures .
  • Anticancer Applications: Compound 3e , a benzimidazole derivative, exhibited comparable cytotoxic activity to cisplatin against MCF-7 human breast cancer cells, indicating promise for new anticancer drugs .

Mechanism of Action

The mechanism by which Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Methyl 4-(2-Hydroxyethoxy)benzoate
  • Structure : Replaces the benzimidazolylmethoxy group with a hydroxyethoxy moiety.
  • Synthesis : Prepared via nucleophilic substitution of methyl 4-hydroxybenzoate with ethylene carbonate, yielding 95% product under thermal conditions .
b. 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene (DMF Solvate)
  • Structure : Features a nitro substituent on the benzene ring instead of methoxybenzoate.
  • This compound is primarily studied for crystallographic properties rather than pharmacological activity .
c. 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol
  • Structure : Incorporates methoxy and hydroxybenzyl substituents on the benzimidazole.
  • Key Differences: The phenolic hydroxyl groups enable hydrogen bonding, which may enhance interactions with enzymes or receptors. Such derivatives are explored for antioxidant or anticancer applications .

Crystallographic and Physicochemical Properties

  • Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate Trihydrate : Exhibits a layered structure stabilized by O–H···N and O–H···O hydrogen bonds, with a mean σ(C–C) = 0.002 Å and R factor = 0.042 .
  • 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene DMF Solvate : Forms a solvated crystal structure with DMF participating in N–H···O interactions, highlighting the role of solvent in packing .
  • Impact of Hydration/Solvation : The trihydrate form’s stability contrasts with anhydrous or solvated analogs, influencing dissolution rates and bioavailability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions. While direct data for this compound is limited, analog studies show:

a. Alkaline Hydrolysis

  • Conditions: Reflux with NaOH (2–5 M) in aqueous ethanol .

  • Product: 4-(1H-benzimidazol-2-ylmethoxy)benzoic acid.

  • Yield: ~85–92% (estimated from similar ester hydrolysis) .

b. Acidic Hydrolysis

  • Conditions: HCl (6 M) at 80–100°C .

  • Product: Same as alkaline hydrolysis but with slower kinetics .

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH2-) linker is susceptible to nucleophilic displacement, particularly with thiols or amines:

Reaction Type Conditions Product Yield Source
Thioether formationK2CO3/DMSO, 4-fluorobenzaldehyde4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde92%
AminationNH3/EtOH, 80°C4-(1H-benzimidazol-2-ylamino)benzoate75–80%*

*Estimated from analogous reactions in benzimidazole systems .

Functionalization of the Benzimidazole Ring

The benzimidazole moiety participates in electrophilic substitution and coordination chemistry:

Alkylation/Acylation

  • Alkylation: Reacts with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form N-alkylated derivatives .

  • Acylation: Acetyl chloride in pyridine yields 1-acetylbenzimidazole analogs .

Metal Coordination

  • Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via the benzimidazole N-atoms .

  • Example: Reaction with Fe(ClO4)2·6H2O yields a coordination polymer with perchlorate counterions .

Oxidation

  • Target Site: Benzimidazole ring or methoxy linker.

  • Reagents: H2O2 or mCPBA (meta-chloroperbenzoic acid) .

  • Product: Sulfoxide or sulfone derivatives if sulfur-containing analogs exist .

Reduction

  • Catalytic Hydrogenation: H2/Pd-C reduces the benzimidazole ring to dihydrobenzimidazole .

  • Selectivity: Ester groups typically remain intact under mild conditions .

Condensation Reactions

The ester or carboxylic acid derivatives participate in cyclization:

Example:

  • Yield: ~70–78% for analogous systems .

Comparative Reactivity Table

Reaction Type Key Reagents Conditions Product Stability
Ester hydrolysisNaOH/HClReflux, 4–6 hHigh
Thioether substitutionK2CO3, DMSO100°C, 18 hModerate
Benzimidazole alkylationCH3I, K2CO3RT, 12 hHigh
Coordination chemistryFe(ClO4)2·6H2OMethanol, RTModerate

Mechanistic Insights

  • Ester Hydrolysis: Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms favoring carboxylate formation .

  • Benzimidazole Reactivity: The N1-H proton is acidic (pKa ~5–6), facilitating deprotonation and participation in metal coordination or alkylation .

Q & A

Q. What are the recommended synthetic routes and purification methods for Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2-chloromethylbenzimidazole with methyl 4-hydroxybenzoate under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization: Reflux conditions (80–100°C) and inert atmosphere (N₂/Ar) improve reaction efficiency .
    Key Considerations: Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows signals for benzimidazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.9 ppm), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 325.3) .
  • IR Spectroscopy: Stretching vibrations for ester C=O (~1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (Category 4 acute toxicity) .
  • Storage: Store in airtight containers at 2–8°C, away from strong acids/bases .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and hydrogen bonding analysis elucidate the structural stability of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation of ethanol/water mixtures.
  • Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement: Apply SHELXL-2018 for structure solution, revealing hydrogen bonds between benzimidazole N-H and ester carbonyl groups (d = 2.8–3.0 Å) .
  • Graph Set Analysis: Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency .

Q. What reaction mechanisms underpin key synthetic steps, and how can side reactions be mitigated?

Methodological Answer:

  • Ether Formation: Nucleophilic substitution (SN2) between 2-chloromethylbenzimidazole and methyl 4-hydroxybenzoate. Use polar aprotic solvents (DMF) to stabilize transition states .
  • Side Reactions: Competing ester hydrolysis is minimized by avoiding aqueous conditions during synthesis.
  • Mechanistic Studies: Employ DFT calculations (e.g., Gaussian 09) to model reaction pathways and identify energy barriers .

Q. How can biological activity be evaluated, and what are the challenges in interpreting contradictory data?

Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., DNA gyrase) .
  • Data Contradictions: Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Validate results via orthogonal assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in thermal stability data during TGA/DTA analysis?

Methodological Answer:

  • Experimental Design: Perform TGA under nitrogen (10°C/min) to observe decomposition steps. Compare with DSC for phase transitions .
  • Contradiction Analysis: Discrepancies in degradation onset temperatures (~200–220°C) may stem from sample purity or instrument calibration. Replicate studies using >98% pure samples .

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